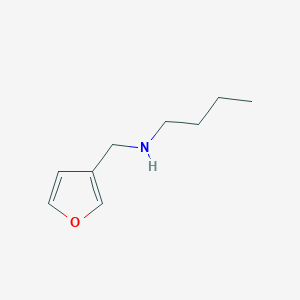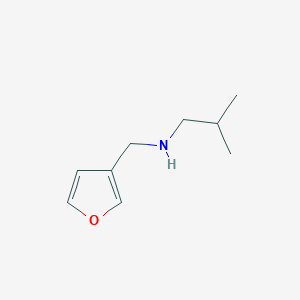
5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide is a chemical compound that falls under the category of heterocyclic compounds . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide involves a three-component cyclocondensation between 5-amino-3-methylisoxazole, N-arylamides of aceto-acetic acid, and aromatic aldehydes . This reaction was studied under the conditions of thermal activation and ultrasonication .Molecular Structure Analysis
The molecular structure of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide is complex. The compound crystallizes in the monoclinic system with the non-centrosymmetric P 2 1 space group . The mineral part building from dihydrogen arsenate anions [H 2 AsO 4] − is linked together and to the organic cations [C 9 H 11 N 4] + by hydrogen bonds only .Chemical Reactions Analysis
The chemical reactions involving 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide are diverse. These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
Medicinal Chemistry
5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide: is a compound that has shown promise in medicinal chemistry due to its structural similarity to pyrazole derivatives . Pyrazoles are known for their therapeutic potential, and compounds like this one are often explored for their biological properties. They can serve as useful ligands for receptors or enzymes, potentially targeting diseases driven by specific molecular pathways.
Materials Science
In the field of materials science, this compound could be utilized as a building block for creating new materials with unique properties . Its molecular structure may allow for the development of novel polymers or coatings with specific characteristics such as increased durability or specialized conductivity.
Agriculture
The compound’s potential applications in agriculture could include serving as a precursor for the synthesis of agrochemicals . These could be designed to target specific pests or diseases, improving crop protection and yield.
Environmental Science
Environmental science could benefit from the compound’s application in the development of sensors or indicators for environmental monitoring . Its chemical reactivity might be harnessed to detect pollutants or changes in environmental conditions.
Biochemistry
In biochemistry, 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide could be used in the study of enzyme-substrate interactions or as a reference compound in analytical methods . Its structure could provide insights into the biochemical pathways and processes.
Pharmacology
Pharmacologically, the compound could be investigated for its drug-like properties, such as its potential role as an inhibitor or activator of certain biological targets . This could lead to the development of new medications for various health conditions.
Safety and Hazards
properties
IUPAC Name |
5-amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-3-2-4-7(5-6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORXLXDCCGLEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)
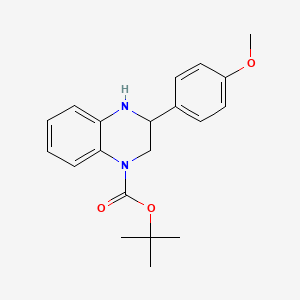


![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)
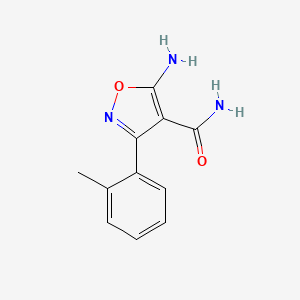
![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)
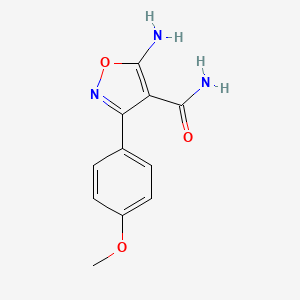

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)
![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)
